N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine
Overview
Description
“N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine” is a complex organic compound. It contains a methoxy group (OCH3), a methyl group (CH3), an amine group (NH2), and a nitro group (NO2) attached to different carbon atoms in the phenyl and quinolin rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolin ring, a phenyl ring, and various functional groups including a methoxy group, a methyl group, an amine group, and a nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group could impact the compound’s reactivity and stability .Scientific Research Applications
Chemical Synthesis and Derivatives
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine is involved in various chemical synthesis processes. For example, Roberts et al. (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from related quinoline compounds, showcasing the versatility of quinoline derivatives in complex chemical synthesis processes (Roberts, Joule, Bros, & Álvarez, 1997). Similarly, Dyablo et al. (2015) described the synthesis of quinoline derivatives, emphasizing the potential for creating novel compounds with unique properties (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Pharmacological Research
In pharmacological research, compounds related to N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine are studied for various biological activities. For instance, Jin et al. (2005) investigated a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines for their potential as inhibitors of EGFR- and/or ErbB-2-related oncogenic signaling, highlighting the significance of quinoline derivatives in cancer research (Jin, Li, Lin, Tan, Ding, Luo, & Long, 2005).
Chemical Properties and Reactions
The chemical properties and reactions of quinoline derivatives are also a focus of research. For example, Štefane et al. (2012) developed a protocol for synthesizing 8-amino analogs of nitroxoline, demonstrating the chemical reactivity and potential applications of quinoline compounds (Štefane, Požgan, Sosič, & Gobec, 2012). Additionally, Ueda et al. (2010) described an efficient synthesis of 2-substituted tetrahydroquinolines, showcasing the methods for producing structurally diverse quinoline derivatives (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-15(23-2)13(10-11)18-16-9-7-12-4-3-5-14(20(21)22)17(12)19-16/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQILTSRTGYDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218310 | |
Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine | |
CAS RN |
330663-18-8 | |
Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330663-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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